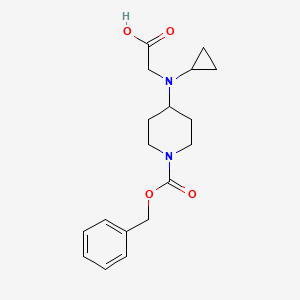

4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

2-[cyclopropyl-(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(22)12-20(15-6-7-15)16-8-10-19(11-9-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXGDHSYRVEEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(=O)O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following piperidine derivatives share structural or functional similarities with the target compound and are compared based on substituent groups , synthetic routes , physicochemical properties , and applications .

Substituent-Specific Comparisons

Functional Group Analysis

- Cyclopropane vs. In contrast, the ethyl group in the (R)-3-substituted analog reduces steric hindrance, possibly improving solubility .

- Trifluoromethyl vs. Carboxymethyl : The trifluoromethyl group in CAS 629625-96-3 increases lipophilicity and electron-withdrawing effects , which may improve blood-brain barrier penetration compared to the carboxymethyl group .

- Amino vs. Anilino: The phenylamino group in CAS 159874-18-7 enables π-π stacking with aromatic residues in receptor binding sites, a feature absent in the carboxymethyl-cyclopropyl derivative .

Biological Activity

4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C19H26N2O4

- Molecular Weight : 346.4 g/mol

- IUPAC Name : 2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-2-yl)methyl]amino]acetic acid

The compound's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

- PPAR Agonism : Similar compounds have demonstrated the ability to activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating metabolism and inflammation .

- Antiviral Activity : Research indicates that derivatives of piperidine structures can inhibit viral replication, particularly against influenza viruses, by targeting viral proteases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity Tests : The compound was evaluated for cytotoxic effects using various cell lines. Results indicated a non-cytotoxic profile at concentrations below 50 µM, suggesting a favorable safety margin for further studies .

- Antiviral Testing : The compound was part of a broader class of piperidines tested against influenza A/H1N1, showing modest antiviral activity with an EC50 value of approximately 7.4 µM .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:

- Bioavailability and Metabolism : Compounds similar to this one have shown good bioavailability and favorable metabolic profiles, indicating potential for systemic administration without significant first-pass metabolism issues .

Case Study 1: PPAR Agonism

A study focused on a related piperidine compound demonstrated its efficacy in ameliorating inflammation and vascular leakage through PPARα activation. This suggests that this compound may share similar pathways, warranting further investigation into its anti-inflammatory properties .

Case Study 2: Antiviral Activity

In a study evaluating various piperidine derivatives against viral infections, the compound displayed selective inhibition of viral proteases, which are critical for viral replication. This positions it as a candidate for developing antiviral therapies against RNA viruses like influenza and potentially coronaviruses .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O4 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-2-yl)methyl]amino]acetic acid |

| Cytotoxic Concentration (CC50) | >50 µM |

| Antiviral EC50 | ~7.4 µM |

| PPAR Activation | Confirmed through biochemical assays |

Q & A

Q. What are the key synthetic steps for preparing 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester?

The synthesis involves:

- Step 1 : Protection of the piperidine ring using tert-butyl or benzyl groups to prevent unwanted side reactions during functionalization .

- Step 2 : Introduction of the cyclopropane-carboxymethyl group via reductive amination or coupling reactions, requiring precise control of pH and temperature to avoid racemization .

- Step 3 : Final deprotection and purification via column chromatography or recrystallization to achieve >95% purity .

Methodological Note: Monitor reaction progress using TLC and HPLC to ensure intermediate stability .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of cyclopropane and piperidine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and carboxymethyl (COO⁻) functional groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis .

- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4°C–40°C) conditions, analyzed via HPLC .

Advanced Research Questions

Q. How can contradictions in kinetic data for enzyme inhibition assays be resolved?

- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and fluorogenic substrates for catalytic activity to cross-validate results .

- Statistical Analysis : Apply nonlinear regression models (e.g., Michaelis-Menten with error weighting) to account for substrate depletion or enzyme inactivation .

Q. What synthetic challenges arise from the cyclopropane-carboxymethyl moiety, and how are they addressed?

- Steric Hindrance : Optimize reaction conditions (e.g., microwave-assisted synthesis) to enhance cyclopropane ring formation .

- Racemization Risk : Use chiral catalysts (e.g., BINAP ligands) during coupling steps to preserve stereochemistry .

Q. How can researchers design experiments to study interactions with biological targets like GPCRs or kinases?

Q. What methodologies are recommended for analyzing metabolic stability in hepatic microsomes?

- LC-MS/MS : Quantify parent compound and metabolites using stable isotope-labeled internal standards .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction potential .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing or dissolution to minimize inhalation risks .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

Q. How should accidental exposure be managed?

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with saline or water for 10–15 minutes; consult an ophthalmologist .

Data Interpretation and Advanced Methodologies

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

Q. What strategies optimize chiral resolution during synthesis?

- Chiral Stationary Phases (CSPs) : Use HPLC columns with cellulose- or amylose-based CSPs for enantiomer separation .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.